molecular formula C6H8N4 B8467060 3-(3-Amino-1H-pyrazol-5-yl)propanenitrile

3-(3-Amino-1H-pyrazol-5-yl)propanenitrile

Cat. No. B8467060
M. Wt: 136.15 g/mol
InChI Key: HMJHPYXCPAGZEH-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of 5-(2-bromoethyl)-1H-pyrazol-3-amine (9.3 g, 48.9 mmol.) in acetonitrile (100 mL) was added a solution of NaCN (2.88 g, 58.6 mmol) in water (3 mL). The reaction mixture was stirred at −70° C. for 16 h and then concentrated in vacuo to remove the solvent. The residue was partitioned between DCM and brine. The organic layer was dried (Na2SO4) and then concentrated in vacuo. The crude material was crystallized from MeOH-EtOAc to afford 4 g (60%) of 3-(3-amino-1H-pyrazol-5-yl)propanenitrile (87) as a yellow solid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[NH:8][N:7]=[C:6]([NH2:9])[CH:5]=1.[C-:10]#[N:11].[Na+]>C(#N)C.O>[NH2:9][C:6]1[CH:5]=[C:4]([CH2:3][CH2:2][C:10]#[N:11])[NH:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
BrCCC1=CC(=NN1)N
Name
Quantity
2.88 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was crystallized from MeOH-EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NNC(=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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